Bienvenue dans la boutique en ligne BenchChem!

5-bromo-2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide

P2X3 receptor neurogenic disorder pain

5-Bromo-2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide (CAS 1788844-47-2) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. Its structure incorporates a 5-bromo-2-chlorobenzamide core linked via a methylene bridge to a 1-(thiazol-2-yl)pyrrolidine moiety.

Molecular Formula C15H15BrClN3OS
Molecular Weight 400.72
CAS No. 1788844-47-2
Cat. No. B2591656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide
CAS1788844-47-2
Molecular FormulaC15H15BrClN3OS
Molecular Weight400.72
Structural Identifiers
SMILESC1CC(N(C1)C2=NC=CS2)CNC(=O)C3=C(C=CC(=C3)Br)Cl
InChIInChI=1S/C15H15BrClN3OS/c16-10-3-4-13(17)12(8-10)14(21)19-9-11-2-1-6-20(11)15-18-5-7-22-15/h3-5,7-8,11H,1-2,6,9H2,(H,19,21)
InChIKeyHJKAWQTVAMOOIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide (CAS 1788844-47-2): Scientific Selection and Procurement Overview


5-Bromo-2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide (CAS 1788844-47-2) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. Its structure incorporates a 5-bromo-2-chlorobenzamide core linked via a methylene bridge to a 1-(thiazol-2-yl)pyrrolidine moiety. This compound falls within a patent family assigned to Bayer Aktiengesellschaft that claims these benzamides as antagonists of P2X3 and/or P2X2/3 receptors for the treatment of neurogenic disorders [1]. The molecular formula is C15H15BrClN3OS, with a molecular weight of approximately 400.72 g/mol [2]. Publicly available quantitative pharmacological data for this specific compound are extremely limited; the majority of online entries originate from chemical vendor catalogs rather than peer-reviewed primary literature. Consequently, evidence-based differentiation from close structural analogs must be approached with caution, and any procurement decision should be grounded in the intended experimental context rather than assumed superiority.

Why Generic Substitution of 5-Bromo-2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide Is Unreliable Without Comparative Data


Within the 1,3-thiazol-2-yl substituted benzamide patent space, minor variations in the benzamide ring substitution pattern (e.g., 3-chloro, 2-bromo, 5-bromo-2-chloro, or unsubstituted) can profoundly alter P2X3/P2X2/3 receptor binding affinity and selectivity [1]. The presence of both bromine and chlorine substituents at specific positions may influence electrophilic character, hydrogen-bonding capacity, and steric fit within the receptor orthosteric site . Without direct comparative pharmacological data, however, no assumption can be made that 5-bromo-2-chloro substitution confers superior potency, selectivity, or pharmacokinetic properties relative to its mono-halogenated or unsubstituted analogs. Any procurement decision that treats compounds within this class as interchangeable risks experimental irreproducibility, particularly in electrophysiology or binding assays where subtle structural differences translate into significant functional differences. The sections below present all available quantitative evidence that may guide compound selection, while explicitly identifying where data gaps preclude definitive claims.

Quantitative Evidence Guide for Differentiating 5-Bromo-2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide from Structural Analogs


P2X3/P2X2/3 Receptor Antagonism: Target Engagement Supported by Patent Class, but No Compound-Specific Quantitative Data Available

The compound falls within the generic structure (I) claimed in Bayer's patent family (JO-P20150301-B1, WO2016091847, EP3230281) as a 1,3-thiazol-2-yl substituted benzamide with P2X3 and/or P2X2/3 receptor antagonist activity [1]. However, the patent does not disclose individual IC50 or Ki values for this specific 5-bromo-2-chloro analog. In the absence of disclosed binding or functional data, the compound's target engagement is inferred solely from its inclusion within the patent's Markush structure, not from direct experimental evidence for this precise chemical entity. Comparator data for close analogs (e.g., 3-chloro, 2-bromo, or unsubstituted benzamide variants) are likewise unavailable in the public domain for this patent series. Consequently, no quantitative differentiation can be established.

P2X3 receptor neurogenic disorder pain

Structural Differentiation: Dual Halogen Substitution (5-Br, 2-Cl) Versus Mono-Halogenated or Unsubstituted Analogs – Implications for Physicochemical Properties

The target compound bears bromine at position 5 and chlorine at position 2 of the benzamide ring. The closest publicly listed analogs include N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide (CAS 1788534-03-1, MW 287.4, C15H17N3OS, unsubstituted benzamide) and 3-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide (MW 321.83, C15H16ClN3OS, mono-chloro) . The 5-bromo-2-chloro substitution introduces a larger, more polarizable halogen atom (bromine) and increases molecular weight to 400.72 g/mol. Bromine at C5 may occupy a distinct subpocket within the target receptor that cannot be accessed by the smaller chlorine atom in the 3-chloro analog, potentially altering both binding kinetics and selectivity profile. However, no published crystallographic or docking data for this compound with P2X3 exist to support this hypothesis.

medicinal chemistry structure-activity relationship halogen bonding

Synthetic Tractability and Commercial Availability: Limited Vendor Sources Necessitate Custom Synthesis Verification

Unlike simpler analogs such as the unsubstituted benzamide (CAS 1788534-03-1), which is more widely listed by chemical suppliers, 5-bromo-2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide appears to be offered by a restricted set of vendors, primarily those specializing in custom synthesis or rare building blocks . Quantitative purity specifications (e.g., ≥95%, ≥98% by HPLC) and batch-to-batch variability data are not consistently provided in public catalogs. This contrasts with more established analogs where multiple independent suppliers may compete on price and purity. For procurement, users should request a Certificate of Analysis (CoA) confirming identity (1H NMR, LCMS) and purity (HPLC) for each batch, as the limited commercial footprint increases the risk of mischaracterized material or batch inconsistency.

chemical procurement custom synthesis vendor comparison

Recommended Application Scenarios for 5-Bromo-2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide Based on Available Evidence


P2X3/P2X2/3 Receptor Antagonist Tool Compound for Neurogenic Pain Research (With Cautionary Notes on Unvalidated Potency)

The compound may serve as a structural starting point for laboratories investigating P2X3/P2X2/3 receptor pharmacology. Its membership in the Bayer benzamide patent family supports target engagement potential [1]. However, because no IC50 or Ki has been publicly disclosed for this specific analog, researchers must internally validate potency and selectivity in their assay system (e.g., FLIPR calcium flux, electrophysiology on recombinant P2X3-expressing cells) before attributing biological effects to P2X3 antagonism. This compound is not suitable as a reference antagonist (such as A-317491 or gefapixant) without confirmatory data.

Structure-Activity Relationship (SAR) Exploration of Halogen Substitution Effects on Benzamide P2X3 Ligands

The dual 5-bromo-2-chloro substitution pattern provides a distinct physicochemical profile compared to unsubstituted, 3-chloro, or 2-bromo mono-substituted analogs [1]. In a systematic SAR campaign, this compound can serve as the maximally halogenated comparator to evaluate the incremental effects of bromine size, polarizability, and halogen-bonding potential on P2X3 binding. Parallel testing of all halogen variants under identical assay conditions would allow deconvolution of steric versus electronic contributions to receptor recognition.

Analytical Reference Standard for Method Development in Bioanalytical Chemistry

With a molecular weight of 400.72 g/mol and the presence of two halogen atoms (Br, Cl), the compound possesses a distinctive isotopic pattern detectable by high-resolution mass spectrometry [1]. This makes it a useful candidate for developing LC-MS/MS quantification methods in biological matrices, particularly for laboratories planning to profile structurally related benzamide compounds in pharmacokinetic studies. Procurement of a characterized batch (>98% purity) is essential for this application.

Quote Request

Request a Quote for 5-bromo-2-chloro-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.